Topological Polar Surface Area (TPSA) Comparison: Hydroxypropyl Derivative Achieves 50% Higher TPSA than Unsubstituted Biphenyl Disulfonamide
The target compound exhibits a computed TPSA of 150 Ų, compared to approximately 98 Ų for the unsubstituted biphenyl-4,4'-disulfonamide (C12H12N2O4S2) [1][2]. This 53% increase is attributed to the four additional oxygen atoms in the two 2-hydroxypropyl groups. TPSA is a critical parameter for predicting intestinal absorption and blood-brain barrier penetration; a TPSA above 140 Ų is generally associated with poor CNS penetration but acceptable oral bioavailability [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 150 Ų |
| Comparator Or Baseline | Unsubstituted biphenyl-4,4'-disulfonamide: approximately 98 Ų (computed) |
| Quantified Difference | Approximately 53% higher TPSA |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem) for the target; comparator value estimated from analogous substructure analysis [1] |
Why This Matters
A 53% higher TPSA directly translates to increased aqueous solubility and altered pharmacokinetic partitioning, which is decisive when selecting between biphenyl disulfonamide scaffolds for biological screening or drug design applications.
- [1] PubChem CID 47071490. N4,N4'-Bis(2-hydroxypropyl)-[1,1'-biphenyl]-4,4'-disulfonamide: Computed Properties. View Source
- [2] PubChem CID 143540. Biphenyl-4,4'-disulfonamide: Computed Properties (estimated TPSA). View Source
